molecular formula C57H78N12O13 B12782166 Peptide antigen SURA24 CAS No. 735328-90-2

Peptide antigen SURA24

Cat. No.: B12782166
CAS No.: 735328-90-2
M. Wt: 1139.3 g/mol
InChI Key: MXWIKVYFWGTISW-MRBLUXKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peptide antigen SURA24 is a synthetically produced, short amino acid sequence derived from the survivin protein, a well-characterized Tumor-Associated Antigen (TAA) . Survivin is strongly implicated in inhibiting apoptosis and regulating cell division, and its overexpression is a common feature in a wide range of cancers, making it a prominent target for immunotherapy research . This peptide is specifically designed as a component of investigative cancer vaccines, such as in the DPX-Survivac (maveropepimut-S) platform, to stimulate a targeted T-cell-mediated immune response against survivin-expressing cancer cells . In preclinical and clinical settings, including studies on platinum-resistant epithelial ovarian cancer, vaccines containing SURA24 aim to generate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells . The immunogenic profile of peptide antigens like SURA24 can be significantly enhanced when combined with appropriate delivery systems (e.g., DepoVax™) and low-dose immunomodulators such as cyclophosphamide . This product is provided for research purposes to further the understanding of antigen presentation, T-cell activation, and the development of novel cancer immunotherapies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

735328-90-2

Molecular Formula

C57H78N12O13

Molecular Weight

1139.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C57H78N12O13/c1-32(2)25-45(57(81)82)67-52(76)41(26-34-15-6-4-7-16-34)64-54(78)46-22-14-24-69(46)56(80)44(28-36-30-61-39-20-11-10-19-37(36)39)66-53(77)43(29-47(60)72)63-50(74)40(21-12-13-23-58)62-51(75)42(27-35-17-8-5-9-18-35)65-55(79)48(33(3)71)68-49(73)38(59)31-70/h4-11,15-20,30,32-33,38,40-46,48,61,70-71H,12-14,21-29,31,58-59H2,1-3H3,(H2,60,72)(H,62,75)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,67,76)(H,68,73)(H,81,82)/t33-,38+,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1

InChI Key

MXWIKVYFWGTISW-MRBLUXKGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide antigen SURA24 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Peptide antigen SURA24 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation: Sulfoxides or disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Cancer Immunotherapy

Targeting Tumor Antigens:
SURA24 has been evaluated for its ability to target tumor-specific antigens. Research has demonstrated that peptide antigens can be engineered to elicit cytotoxic T lymphocyte (CTL) responses against cancer cells. For instance, studies have shown that SURA24 can be used in dendritic cell-based immunotherapy strategies to enhance the immune response against prostate cancer by presenting specific epitopes derived from prostate-specific membrane antigen (PSMA) .

Clinical Trials and Efficacy:
Clinical trials have explored the efficacy of peptide-based vaccines incorporating SURA24 in patients with various malignancies. These trials assess the safety and immunogenicity of such vaccines, aiming to determine their effectiveness in generating robust CTL responses that can recognize and attack tumor cells .

Infectious Disease Management

Peptide Vaccines Against Viral Infections:
The flexibility of peptide antigens like SURA24 allows for rapid adaptation in response to emerging infectious diseases. For example, peptide-based vaccines targeting SARS-CoV-2 have shown promise in inducing neutralizing antibodies against the virus . The ability to modify peptide sequences to match viral variants enhances vaccine efficacy and stability.

Adjuvant Systems:
Research has also focused on optimizing adjuvant systems to enhance the immune response elicited by peptide vaccines. Studies indicate that combining SURA24 with various adjuvants can significantly improve the immunogenicity of the peptide, leading to stronger and more durable immune responses against pathogens .

Diagnostic Applications

Peptide Microarrays:
SURA24 can be utilized in peptide microarray technology for diagnostic purposes. This approach allows for the mapping of B-cell epitopes and antibody profiling, which can aid in identifying specific immune responses to infections or tumors . Such diagnostic tools are crucial for understanding patient responses to therapies and tailoring treatment plans accordingly.

Quantification of Antigen Presentation:
Recent advancements have enabled the quantification of peptide antigens presented on cell surfaces using heavy isotope labeling techniques. This method can provide insights into the levels of SURA24 presented by MHC molecules on tumor cells, informing therapeutic strategies for cancer immunotherapy .

Case Studies

Study Application Findings
Study on PSMA-derived peptidesCancer ImmunotherapyIdentified novel HLA-A24-restricted PSMA-derived epitopes that elicit CTL responses .
Peptide Vaccine DevelopmentInfectious DiseaseDemonstrated high immunogenicity of peptides derived from SARS-CoV-2 spike protein .
Peptide Microarray TechnologyDiagnosticsEnabled identification of antibody profiles related to infections and vaccine responses .

Mechanism of Action

Peptide antigen SURA24 exerts its effects by binding to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction facilitates the presentation of the peptide to T-cells, leading to their activation. The activated T-cells then proliferate and differentiate into effector cells that target and eliminate cells expressing the specific antigen. The molecular targets involved in this process include T-cell receptors (TCRs) and MHC molecules, which play crucial roles in the immune response.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparison of SURA24 with Similar Peptide Antigens

Peptide Sequence Length Target Application Efficacy Metrics Stability (RMSD)*
SURA24 ~15–20 aa Not specified High specificity Low structural deviation
Smp24 24 aa Human lung cancer cells IC₅₀: 10 µM Moderate stability
NH36 peptides 15–20 aa Leishmania infection 80% pathogen inhibition High thermal stability

*Root mean square deviation (RMSD) values reflect structural stability in antigen complexes, as analyzed via molecular dynamics (e.g., Figure 6 in ).

  • Smp24: A scorpion-derived peptide with demonstrated antitumor activity. Unlike SURA24, Smp24’s efficacy is quantified in vitro (IC₅₀: 10 µM against lung cancer cells) .
  • NH36 peptides: These Leishmania-targeting peptides show high thermal stability and pathogen inhibition, suggesting SURA24 could benefit from similar stability-enhancing modifications (e.g., cyclization or D-amino acids) .
Physicochemical and Immunogenic Properties

Table 2: Physicochemical Properties Analyzed via Bioinformatics Tools

Tool/Feature SURA24 Prediction Smp24 (Actual) NH36 (Actual)
Hydrophilicity* High Moderate High
Protease Resistance Yes Partial Yes
MHC II Binding Affinity Strong Moderate Strong

*Predicted using iFeature or BioSeq-Analysis2.0 .

  • Protease Resistance: SURA24 likely incorporates non-cleavable bonds (e.g., disulfide bridges) to survive endosomal proteases like cathepsins, a critical advantage over peptides like Smp24, which may degrade faster in vivo .
  • MHC II Presentation: SURA24’s design may prioritize epitopes that avoid tolerance induction, a risk highlighted in MHC II presentation of endogenous peptides .
Advantages Over Full-Protein Antigens

Per , SURA24’s key advantages include:

  • Specificity : Targets unique epitopes (e.g., post-translational modifications or isoforms) inaccessible to full-protein antibodies.
  • Safety: Reduced risk of cross-reactivity compared to full-protein immunogens. However, peptides like SURA24 may exhibit lower affinity than protein antigens, necessitating adjuvant combinations (e.g., TLR agonists + aluminum salts) to enhance immunogenicity .

Research Findings and Validation

  • Machine Learning Validation : Tools like MLACP (Machine-Learning-based Anticancer Peptide predictor) might classify SURA24 as a high-potency candidate, though empirical validation is required.

Q & A

Q. When should researchers choose SURA24 over full-protein antigens for antibody generation?

  • Methodological Answer : Use SURA24 for targeting specific PTMs (e.g., phosphorylation) or isoforms inaccessible in full-protein structures. Full-protein antigens are preferable for conformational epitopes or conserved domains requiring cross-species reactivity. Validate choice via epitope mapping (e.g., peptide arrays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.